BMS-180742 Lacks Arterial Antithrombotic Activity: Direct Comparison with GYKI 14,766 and Heparin in Rat Carotid Artery Thrombosis
In a rat model of carotid artery thrombosis induced by transmural vessel injury, BMS-180742 (a thrombin exosite inhibitor) produced no significant inhibition of arterial thrombus formation, in contrast to the active-site inhibitor GYKI 14,766 and heparin [1]. This functional divergence highlights that exosite inhibition alone is insufficient for preventing arterial thrombosis under high-shear conditions, a key differentiator for researchers selecting the appropriate thrombin inhibitor for arterial versus venous models.
| Evidence Dimension | Inhibition of arterial thrombosis (%) |
|---|---|
| Target Compound Data | 0% (no inhibition) |
| Comparator Or Baseline | GYKI 14,766 (82% inhibition); Heparin (63% inhibition) |
| Quantified Difference | BMS-180742 reduced arterial thrombosis by 0% vs. 82% for GYKI 14,766 and 63% for heparin |
| Conditions | Rat carotid artery thrombosis model; transmural vessel injury; dose-response evaluation |
Why This Matters
This stark difference in arterial antithrombotic efficacy dictates that BMS-180742 is appropriate only for venous thrombosis or mechanistic exosite studies, not for arterial occlusion models.
- [1] Schumacher WA, et al. Comparison of thrombin active site and exosite inhibitors and heparin in experimental models of arterial and venous thrombosis and bleeding. J Pharmacol Exp Ther. 1993 Dec;267(3):1237-42. PMID: 8263799. View Source
